![molecular formula C18H24N4O4 B2737892 N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894021-65-9](/img/structure/B2737892.png)
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, also known as MPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPD belongs to the class of pyrrolidine-based compounds, which have been extensively studied for their potential therapeutic applications. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide exhibits potent and selective antagonistic activity for the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, it contributes to the development of unified pharmacophore models for CB1 receptor ligands. These models help in understanding the steric binding interactions with the receptor, suggesting the molecule's N1 aromatic ring dominates the steric binding interaction, similar to cannabinoid agonists. This research enhances the understanding of cannabinoid receptor interactions, offering insights for therapeutic applications targeting these receptors (Shim et al., 2002).
Crystal Structure and Conformation Analysis
The molecule's crystal structure and molecular conformation have been studied, revealing insights into its potential as an antineoplastic agent. The analysis through X-ray and AM1 molecular orbital methods shows the molecule's conformation and interaction potentials, laying the groundwork for designing molecules with improved therapeutic profiles (Banerjee et al., 2002).
Synthesis and Pharmacological Activity
The synthesis and evaluation of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide derivatives have been explored, showing significant anti-inflammatory and analgesic agents. This research demonstrates the molecule's utility as a foundation for developing new therapeutic agents with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting its relevance in drug discovery for treating pain and inflammation (Abu‐Hashem et al., 2020).
Antiproliferative and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has shown strong antiarrhythmic and antihypertensive activities. These findings indicate the molecule's derivatives' potential for developing treatments targeting cardiovascular diseases, demonstrating the versatility of this compound in medicinal chemistry (Malawska et al., 2002).
Propriétés
IUPAC Name |
1-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-26-15-4-2-3-14(10-15)22-11-13(9-16(22)23)20-18(25)21-7-5-12(6-8-21)17(19)24/h2-4,10,12-13H,5-9,11H2,1H3,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYXGLLFIFYOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.